2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of quinazolines.
Scientific Research Applications
Anticancer Activity
- Quinazolinone derivatives, including 2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been studied for their potential anticancer properties. Synthesized thiadiazol substituted quinazolin-4-(3H)-ones demonstrated significant in vitro anticancer activity against HeLa (Human cervical cancer) cells. Further in vivo studies on mice with Ehrlich’s Ascites Carcinoma showed effective tumor growth prevention (Joseph et al., 2010).
Antimicrobial and Anti-Inflammatory Properties
- Novel heterocyclic compounds, including the one , have been synthesized and characterized for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds have shown promising results in vitro and in vivo against various microbial strains and inflammatory conditions (Shailaja et al., 2013).
Analgesic Activity
- Studies on 2,2'-bis-7-substituted-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one compounds have been conducted to evaluate their analgesic activities. The results indicated varying degrees of analgesic effects, contributing to the understanding of the pharmacological potential of these compounds (Kakoty et al., 2019).
Antituberculosis Activity
- Tryptanthrin analogues, including derivatives of 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been investigated for their potential as antimycobacterial agents. These compounds have shown significant inhibition activity against Mycobacterium tuberculosis, along with low toxicity, making them candidates for further exploration in antituberculosis drug development (Duca et al., 2019).
properties
Product Name |
2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4OS/c1-10-6-2-4-8-12(10)17-15-19-20-14(21)11-7-3-5-9-13(11)18-16(20)22-15/h2-9H,1H3,(H,17,19) |
InChI Key |
FVSMUFZKSNZOGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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